5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl group, with a methoxymethyl substituent at the 5-position of the furan ring. The 5-methyl-thiadiazole moiety contributes to metabolic stability, as smaller alkyl groups are less prone to oxidative metabolism than bulkier substituents .
Properties
IUPAC Name |
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-12-13-10(17-6)11-9(14)8-4-3-7(16-8)5-15-2/h3-4H,5H2,1-2H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUTOXHLMOCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the methoxymethyl group: This can be done via alkylation reactions using methoxymethyl chloride.
Synthesis of the thiadiazole ring: This often involves cyclization reactions starting from appropriate thiosemicarbazides.
Formation of the carboxamide group: This can be achieved by reacting the furan derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could potentially target the carboxamide group.
Substitution: Various substitution reactions could occur, especially at the methoxymethyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1.
Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups : Compound 83c (4-nitrophenyl on thiadiazole) exhibits potent anti-TB activity (MIC = 9.87 μM), likely due to the electron-withdrawing nitro group enhancing target binding . The target compound’s methoxymethyl group (electron-donating) may reduce such activity but improve solubility.
- Hydrophilicity vs. Lipophilicity : The methoxymethyl group in the target compound increases hydrophilicity compared to chlorophenyl (I8) or butan-2-ylsulfanyl () substituents, which are more lipophilic. This could favor aqueous solubility but reduce membrane permeability.
- Thiadiazole Substituents : Smaller alkyl groups (e.g., 5-methyl in the target compound) may enhance metabolic stability compared to bulkier substituents like 5-ethyl () or 5-(butan-2-ylsulfanyl) ().
Physicochemical Properties
- Melting Points : Analogs with methoxy groups (e.g., 5k, 5l) melt at 135–140°C, suggesting the target compound may have a similar range .
- Molecular Weight : The target compound (C₁₁H₁₃N₃O₃S) has a molecular weight of 283.3 g/mol, comparable to N-[5-(butan-2-ylsulfanyl)-...furan-2-carboxamide (283.37 g/mol) .
Biological Activity
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiadiazole moiety, and a methoxymethyl group. Its molecular formula is , with a molecular weight of approximately 270.32 g/mol. The structural representation is essential for understanding its interaction with biological systems.
Antimicrobial Properties
Research indicates that 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.25 |
The mechanism of action for this compound appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes. Detailed biochemical studies are required to elucidate the specific molecular targets involved in its antimicrobial activity.
Study 1: Evaluation of Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of thiadiazole and evaluated their antimicrobial properties. The study found that derivatives similar to 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide showed promising results against pathogenic bacteria .
Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound on various human cell lines using MTT assays. The results indicated moderate cytotoxicity at higher concentrations, suggesting a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
